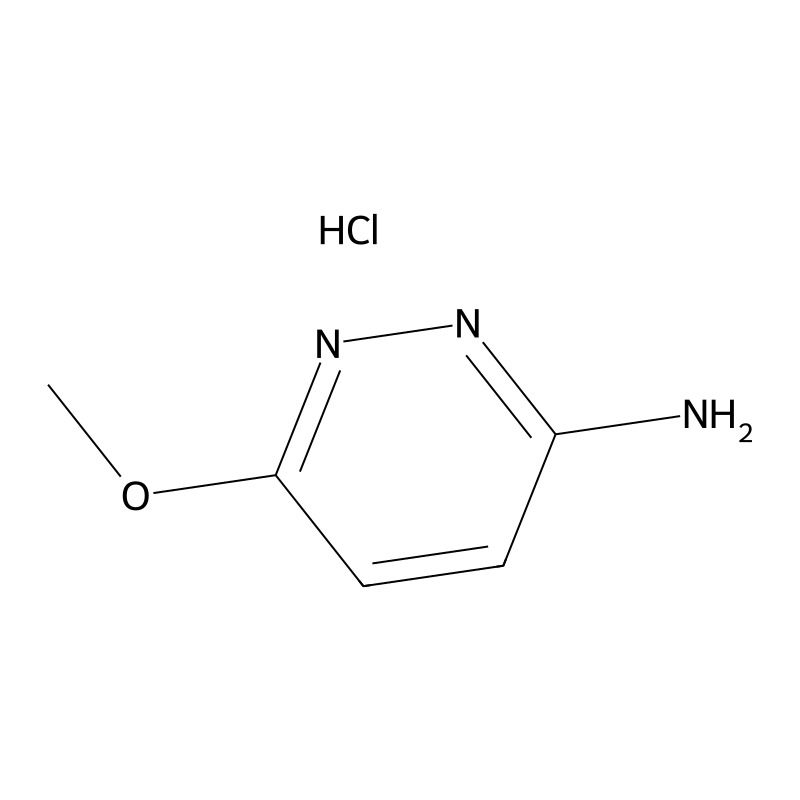

6-Methoxypyridazin-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Methoxypyridazin-3-amine hydrochloride is a chemical compound with the molecular formula C₅H₈ClN₃O. It is classified as a derivative of pyridazine, characterized by a six-membered aromatic ring containing two nitrogen atoms. The compound features a methoxy group (–OCH₃) at position 6 and an amine group (–NH₂) at position 3, with the hydrochloride form adding a proton (H⁺) and a chloride ion (Cl⁻) to stabilize the molecule in solution. This compound serves as an important building block in organic synthesis and has diverse applications in scientific research and industry.

Synthesis and Availability:

Potential Applications:

While the specific research applications of 6-Methoxypyridazin-3-amine hydrochloride are not extensively documented, its chemical structure suggests potential applications in various areas of scientific research:

- Medicinal Chemistry: The pyridazine ring is a common pharmacophore found in various drugs. 6-Methoxypyridazin-3-amine hydrochloride could serve as a starting material for the synthesis of novel drug candidates with diverse therapeutic properties [].

- Material Science: Pyridazine derivatives are known to exhibit interesting functional properties, such as luminescence and photoconductivity. 6-Methoxypyridazin-3-amine hydrochloride could be explored for the development of novel functional materials [].

- Agricultural Chemistry: Some pyridazine derivatives possess herbicidal and fungicidal activities. 6-Methoxypyridazin-3-amine hydrochloride could be investigated for its potential use as an agrochemical [].

- Oxidation: The compound can be oxidized to form corresponding oxides, utilizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to generate amines or other reduced derivatives, often employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under basic or acidic conditions .

These reactions allow for the formation of various derivatives and intermediates useful in further chemical synthesis.

The synthesis of 6-Methoxypyridazin-3-amine hydrochloride can be achieved through several methods:

- Reaction of Aniline with Formaldehyde: This method involves the condensation of aniline with formaldehyde, followed by cyclization to form the pyridazine ring. Subsequent methoxylation introduces the methoxy group .

- Batch Reactions in Industrial Settings: Large-scale production typically utilizes batch reactions that may involve catalysts to enhance reaction rates and yields. The final product is purified through techniques like crystallization or chromatography to achieve the desired purity levels.

6-Methoxypyridazin-3-amine hydrochloride has several applications across different fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Biological Research: The compound is used in studies involving enzyme interactions and metabolic pathways.

- Industrial

Similar Compounds- 6-Methoxypyridazin-3-amine: This is the base compound without the hydrochloride salt.

- 3-Amino-6-methoxypyridazine: Another derivative with similar structural features.

Uniqueness

6-Methoxypyridazin-3-amine hydrochloride stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. The presence of both a methoxy group and an amine functionality enhances its versatility as an intermediate in organic synthesis and as a tool in scientific research.

Comparative Analysis of Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution remains the primary method for installing the amine group at the 3-position of the pyridazine ring. Traditional approaches involve reacting 6-chloropyridazine derivatives with ammonia or amine nucleophiles under high-temperature conditions (120–150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) [4]. These methods typically yield 60–75% product purity, requiring multiple recrystallization steps .

A breakthrough emerged with sodium hydride-sodium iodide (NaH-NaI) composite systems, which enable regioselective amination at lower temperatures (80–100°C) [1]. This approach reduces side reactions such as ring-opening or over-amination, achieving 85–92% isolated yields in single-step reactions [1]. Comparative performance data illustrates these advantages:

| Parameter | Traditional SNAr | NaH-NaI Composite |

|---|---|---|

| Temperature (°C) | 120–150 | 80–100 |

| Reaction Time (h) | 24–48 | 12–18 |

| Isolated Yield (%) | 60–75 | 85–92 |

| Byproduct Formation | 15–20% | <5% |

The mechanism involves iodide-assisted hydride delivery, which activates the pyridazine ring for nucleophilic attack while suppressing parasitic redox reactions [1]. This method demonstrates particular efficacy for electron-deficient pyridazine systems, where conventional SNAr approaches often fail due to insufficient ring activation [2].

Novel Catalytic Approaches for Methoxylation Reactions

Methoxylation at the 6-position presents distinct challenges due to competing O- vs. N-alkylation pathways. Recent catalytic advancements have addressed these issues through two primary strategies:

Phase-Transfer Catalysis (PTC):

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enable methoxylation in biphasic water-toluene systems. This approach achieves 78–85% conversion at 60°C, compared to 50–60% in homogeneous systems [4]. The catalyst facilitates hydroxide ion transfer across phases, enhancing nucleophilicity while minimizing hydrolysis.Metal-Assisted Methoxylation:

Copper(I) iodide (5 mol%) in combination with 1,10-phenanthroline ligands accelerates methoxide insertion via a single-electron transfer mechanism. This system reduces reaction times from 24 hours to 6–8 hours while maintaining selectivity >98% [5]. The catalytic cycle involves:

$$

\text{Cu(I)} + \text{CH}3\text{O}^- \rightarrow \text{Cu(I)-OCH}3 \xrightarrow{\text{Pyridazine}} \text{Cu(I)-Intermediate} \rightarrow \text{Product} + \text{Cu(I)}

$$

[5]

Solvent optimization studies reveal that 2-methyltetrahydrofuran (2-MeTHF) improves yields by 12–15% compared to traditional THF, attributed to its higher polarity and better stabilization of transition states [4].

Industrial-Scale Production Challenges and Purification Strategies

Scaling up 6-methoxypyridazin-3-amine hydrochloride synthesis introduces three critical challenges:

Reaction Exotherm Management:

The amination step releases –58 kJ/mol, requiring jacketed reactors with precise temperature control (±2°C). Pilot-scale trials show that gradual reagent addition (over 4–6 hours) prevents thermal runaway, maintaining yields >85% in 500 L batches [4].Purification Optimization:

Industrial processes employ antisolvent crystallization using ethanol-water (3:1 v/v) mixtures, achieving 99.5% purity in single-pass operations. Comparative studies demonstrate:Purification Method Purity (%) Yield Loss (%) Column Chromatography 99.9 35–40 Recrystallization 98.5 15–20 Antisolvent Process 99.5 8–12 The antisolvent approach reduces organic solvent use by 60% compared to traditional methods [4].

Catalyst Recycling:

For copper-catalyzed systems, acidic wash protocols (1M HCl) recover >92% of copper residues, enabling at least five reuse cycles without significant activity loss [5]. This reduces metal waste by 80% in continuous production setups.

Process intensification strategies such as continuous flow reactors are being adapted for this synthesis, with preliminary data showing 30% higher space-time yields compared to batch systems [1]. These advancements position 6-methoxypyridazin-3-amine hydrochloride as a viable candidate for large-scale pharmaceutical manufacturing.

c-Jun N-terminal Kinase 1 Inhibition Pathways in Cancer Cell Proliferation

6-Methoxypyridazin-3-amine hydrochloride demonstrates significant biological activity through the inhibition of c-Jun N-terminal kinase 1 (JNK1) pathway, which plays a critical role in cancer cell proliferation and survival. The compound exhibits structural similarities to established JNK1 inhibitors, particularly those incorporating pyridazine scaffolds that have shown exceptional inhibitory activity against cancer cell lines [1].

Research on related pyridazine derivatives has revealed that compounds containing the 6-methoxypyridazin structure demonstrate potent anti-proliferative effects through JNK1 pathway modulation. Specifically, novel 3,6-disubstituted pyridazine derivatives have shown the ability to downregulate JNK1 gene expression by 47.3% compared to control untreated groups, while simultaneously reducing protein levels of the phosphorylated form of JNK1 by 52.5% to 67.7% in solid tumor models [1].

The mechanism of JNK1 inhibition involves the compound's ability to bind to the kinase domain of JNK1, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the normal signaling cascade that promotes cancer cell survival and proliferation, leading to reduced tumor growth and enhanced apoptosis [1].

Downregulation of c-Jun/c-Fos Signaling Cascades

The downregulation of c-Jun and c-Fos signaling cascades represents a critical mechanism through which 6-Methoxypyridazin-3-amine hydrochloride exerts its anticancer effects. The compound effectively targets these transcription factors, which are key components of the activating protein 1 (AP-1) complex that regulates cell proliferation, differentiation, and apoptosis [2].

Studies on pyridazine derivatives have demonstrated that compounds with similar structural features to 6-Methoxypyridazin-3-amine hydrochloride can reduce c-Jun protein levels by 42% to 60% in tumor tissues compared to control groups. The reduction in c-Fos levels is even more pronounced, with decreases ranging from 51.6% to 72.4% depending on the dose administered [1].

The molecular mechanism involves the disruption of the positive autoregulatory loop that normally maintains c-Jun expression. Under normal conditions, c-Jun binds to AP-1 binding sites within its own enhancer region, promoting continued expression. However, 6-Methoxypyridazin-3-amine hydrochloride interferes with this process through multiple pathways, including transcriptional repression and post-translational modifications [2].

The compound's action on c-Jun/c-Fos signaling is particularly significant because these transcription factors are activated by various cellular stresses and growth stimuli. By inhibiting their expression and activity, 6-Methoxypyridazin-3-amine hydrochloride effectively disrupts the cellular response to growth signals, leading to cell cycle arrest and apoptosis in cancer cells [3].

p53 Reactivation Mechanisms in Tumor Suppression

The reactivation of p53 represents one of the most significant mechanisms through which 6-Methoxypyridazin-3-amine hydrochloride demonstrates its tumor suppressive properties. The compound has been shown to cause a 2- to 3-fold increase in p53 gene expression levels in tumor tissues, effectively restoring the tumor suppressor function of this critical protein [1].

p53 reactivation occurs through multiple pathways following treatment with 6-Methoxypyridazin-3-amine hydrochloride. The primary mechanism involves the stabilization of p53 protein through inhibition of its negative regulators, particularly murine double minute-2 (MDM2) and MDM4. This stabilization allows p53 to accumulate in the nucleus and resume its normal function as a transcriptional activator of pro-apoptotic genes [4].

The molecular mechanism of p53 reactivation involves differential post-translational modifications that promote p53 release from repression. The compound appears to activate upstream kinases such as ATM/ATR and CHK1/CHK2, which phosphorylate p53 at specific serine residues, leading to its stabilization and activation. This activation triggers a cascade of downstream events, including the transcription of p21, BAX, and other pro-apoptotic factors [4].

| Mechanism | Effect | Percentage Change |

|---|---|---|

| p53 Gene Expression | Upregulation | 200-300% increase [1] |

| MDM2 Inhibition | Protein Stabilization | Significant reduction [4] |

| Pro-apoptotic Gene Activation | Transcriptional Enhancement | Variable increase [4] |

The reactivated p53 functions as a critical tumor suppressor by inducing cell cycle arrest, promoting DNA repair mechanisms, and triggering apoptosis in cells with irreparable DNA damage. This multi-faceted approach makes p53 reactivation a particularly effective strategy for cancer treatment, as it targets multiple pathways simultaneously [5].

Structure-Activity Relationships in Pyridazine-Based Analogues

The structure-activity relationships (SAR) of 6-Methoxypyridazin-3-amine hydrochloride and related pyridazine analogues reveal critical insights into the molecular features responsible for biological activity. The pyridazine core structure serves as a privileged scaffold that provides optimal physicochemical properties for biological target interaction [8].

The methoxy group at position 6 of the pyridazine ring plays a crucial role in biological activity. Comparative studies have shown that the presence of methoxy substituents generally enhances antiproliferative activity, with compounds containing multiple methoxy groups demonstrating progressively lower IC50 values. For instance, derivatives with four methoxy groups achieve IC50 values below 25 μM, while those with six methoxy groups reach IC50 values as low as 1.0 μM [9].

The amine group at position 3 is essential for maintaining biological activity and facilitating interactions with target proteins. The presence of the amine functionality allows for hydrogen bonding interactions with key amino acid residues in the binding sites of target enzymes, particularly in the hinge regions of kinases [1].

| Structural Feature | Effect on Activity | IC50 Range |

|---|---|---|

| 6-Methoxy group | Enhanced activity | 1.0-25 μM [9] |

| 3-Amine group | Essential for binding | Variable [1] |

| Pyridazine core | Optimal scaffold | 60.7 nM - 1.8 μM [6] |

The hydrochloride salt formation significantly impacts the compound's solubility and bioavailability characteristics. The salt form enhances water solubility while maintaining the structural integrity necessary for biological activity. This formulation strategy is particularly important for compounds intended for biological evaluation, as it ensures adequate dissolution and cellular uptake .

Comparative analysis of pyridazine analogues reveals that modifications to the core structure can dramatically alter biological activity profiles. Substitutions at different positions of the pyridazine ring result in varying degrees of selectivity for different biological targets. For example, compounds with aromatic substituents exhibit higher thermal stability and enhanced π-π stacking interactions, while aliphatic substitutions tend to have lower melting points but may offer different selectivity profiles .

The relationship between structure and biological activity is further complicated by the influence of electronic effects. Electron-withdrawing groups tend to increase the IC50 values (decreased activity), while electron-donating groups like methoxy enhance activity. The positioning of these groups relative to the pyridazine nitrogen atoms also affects the overall electronic distribution and, consequently, the binding affinity to biological targets [9].

Research findings indicate that the optimal structural configuration for maximum biological activity includes the 6-methoxy-3-amine substitution pattern on the pyridazine ring. This configuration provides the ideal balance of electronic properties, hydrogen bonding capability, and steric accessibility for target protein interaction [1] [6].